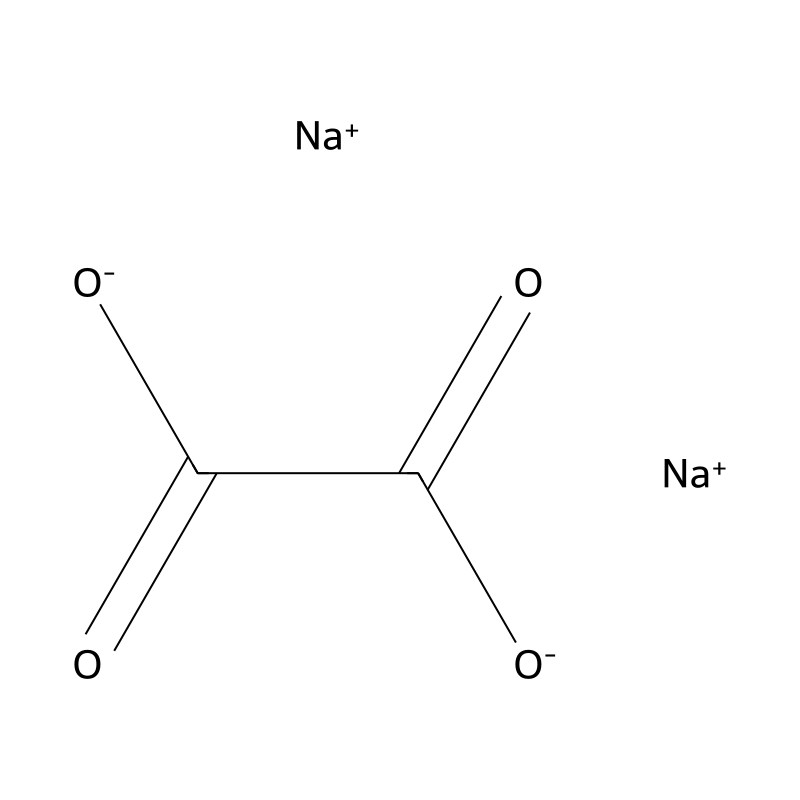Sodium oxalate
C2Na2O4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C2Na2O4
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Model System for Kidney Disease:
- Studies suggest that a diet rich in sodium oxalate can induce chronic kidney disease (CKD) in animal models, particularly rats []. This non-invasive method allows researchers to study the development and progression of CKD, including associated complications like hypertension and cardiac dysfunction []. Research suggests this model may be beneficial for exploring CKD mechanisms and developing novel therapies [].
Investigation of Kidney Function:
- Sodium oxalate is used experimentally to assess kidney function and identify factors contributing to kidney stone formation. Researchers induce controlled hyperoxaluria (high levels of oxalate in the urine) with sodium oxalate to study its effects on renal function and crystal formation in the kidneys []. This helps understand the mechanisms of kidney stone development and identify individuals at risk [].
Analytical Chemistry:
- Sodium oxalate serves as a primary standard for volumetric analysis in various chemical experiments. Its well-defined composition and high purity make it ideal for standardizing solutions used in titrimetry, a technique for determining the concentration of unknown solutions [].
Industrial Applications:
Sodium oxalate is a white, odorless solid with the chemical formula . It is highly soluble in water, forming a basic solution upon dissolution. This compound is an important member of the oxalate family, which includes various salts and esters of oxalic acid. Sodium oxalate can exist in different forms, including the dihydrate form, which contains two molecules of water per formula unit, and it is commonly used in various chemical applications due to its properties as a reducing agent and a precursor in synthesis reactions .
This reaction illustrates the formation of an insoluble compound (lead(II) oxalate) from soluble reactants . Additionally, sodium oxalate can act as a reducing agent in reactions that produce carbon dioxide .
Sodium oxalate exhibits various biological activities. It is known to have toxic effects when ingested in significant amounts, leading to symptoms such as gastrointestinal irritation and potential kidney damage due to the formation of calcium oxalate crystals. These crystals can precipitate in the kidneys, contributing to kidney stone formation . In laboratory settings, sodium oxalate has been used to study its effects on cellular processes and its role in redox reactions.
Sodium oxalate can be synthesized through several methods:
- Neutralization Reaction: The most common method involves the neutralization of oxalic acid with sodium hydroxide:
- Reaction of Sodium Bicarbonate with Oxalic Acid: Another method includes reacting sodium bicarbonate with oxalic acid:
- Thermal Decomposition: Sodium carbonate can also be thermally decomposed in the presence of carbon dioxide to yield sodium oxalate1.
Sodium oxalate has diverse applications across various fields:
- Analytical Chemistry: Used as a standard for titration and in complexometric analysis.
- Photography: Serves as a developer and stabilizer in photographic processes.
- Textile Industry: Utilized as a bleaching agent.
- Food Industry: Sometimes used as a food additive or preservative.
- Biochemistry: Acts as a reducing agent in biochemical assays and studies .
Research indicates that sodium oxalate interacts with various biological systems and compounds. In particular, its role as a reducing agent has been studied extensively in biochemical pathways. Its interactions with calcium ions are noteworthy due to their implications for kidney stone formation and metabolic disorders related to calcium metabolism . Additionally, studies have shown that sodium oxalate can influence enzyme activity and cellular signaling pathways.
Sodium oxalate shares similarities with other compounds within the oxalate family and related salts. Here are some comparable compounds:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Calcium Oxalate | Insoluble in water; forms kidney stones | |
| Potassium Oxalate | Soluble; used similarly to sodium oxalate | |
| Magnesium Oxalate | Insoluble; less common than calcium salt | |
| Ammonium Oxalate | Soluble; used in some analytical methods |
Uniqueness of Sodium Oxalate
Sodium oxalate is unique due to its high solubility compared to other metal oxalates like calcium or magnesium oxalates, which are largely insoluble. This property makes sodium oxalate particularly useful in applications requiring soluble reagents. Furthermore, its ability to act both as a reducing agent and a precursor for other chemical syntheses sets it apart from many similar compounds .
Physical Description
Density
UNII
GHS Hazard Statements
H302 (98.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
15248-76-7







